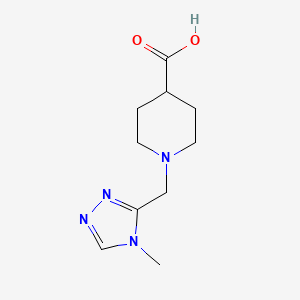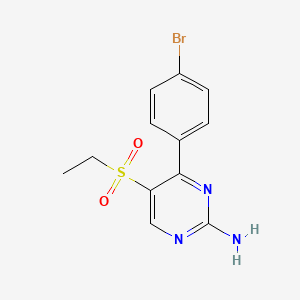
4-(4-Bromophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a bromophenyl group at the 4-position, an ethylsulfonyl group at the 5-position, and an amine group at the 2-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and ethylsulfonylacetonitrile.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with ethylsulfonylacetonitrile in the presence of a base such as sodium ethoxide to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the pyrimidine ring.
Amination: Finally, the pyrimidine derivative is aminated using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidine derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: The major products are sulfone derivatives.
Reduction Reactions: The major products are amine derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine
- 4-(4-Fluorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine
- 4-(4-Methylphenyl)-5-(ethylsulfonyl)pyrimidin-2-amine
Uniqueness
4-(4-Bromophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the ethylsulfonyl group enhances the compound’s solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C12H12BrN3O2S |
|---|---|
Molecular Weight |
342.21 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-ethylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12BrN3O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H2,14,15,16) |
InChI Key |
QOIMOMRGLIBYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



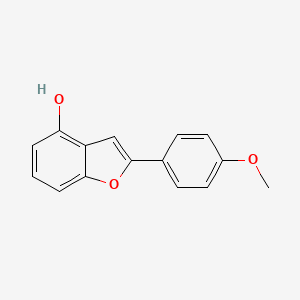
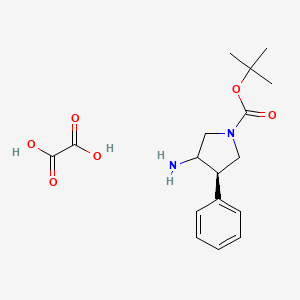
![3-(3,5-Difluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778780.png)

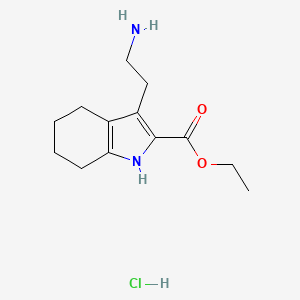
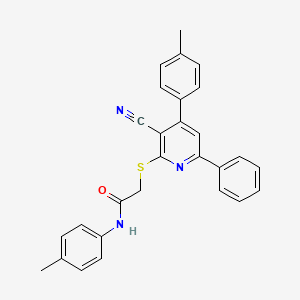
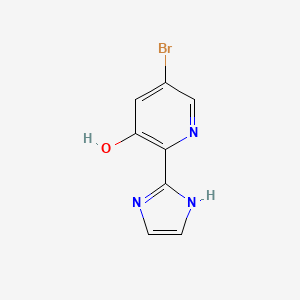
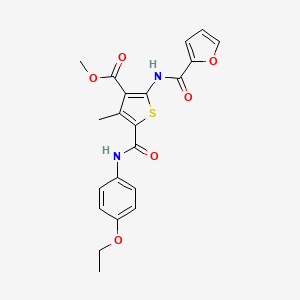
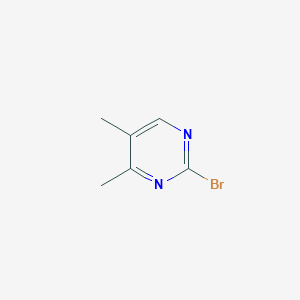
![3-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778823.png)
